Repinotan hydrochloride

Overview

Description

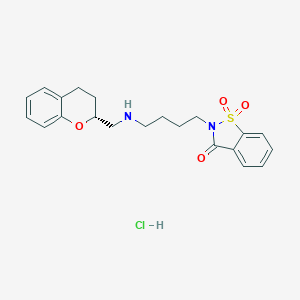

Repinotan hydrochloride (BAY x 3702) is a high-affinity, selective serotonin (5-HT)1A receptor agonist with neuroprotective, anxiolytic, and antidepressant properties. Structurally, it is an aminomethylchroman derivative incorporating a benzoisothiazolone moiety, synthesized via multistep reactions involving chroman-2-carboxylic acid activation, stereoselective alkylation, and hydrogenation . It exhibits potent binding affinity (Ki: 0.19–0.58 nM across species) and full agonism at postsynaptic 5-HT1A receptors, as demonstrated in rat hippocampal adenylate cyclase assays (IC50: 1.9 nM) . Preclinical studies highlight its ability to attenuate NMDA-induced neuronal death in rat models and suppress serotonergic neuron firing in the dorsal raphe nucleus (DRN) at nanomolar concentrations . Despite promising neuroprotection in animal stroke models, Phase IIb clinical trials in acute ischemic stroke patients (n=681) failed to demonstrate superiority over placebo in functional outcomes (Barthel Index or modified Rankin Scale) .

Preparation Methods

The synthesis of BAY x 3702 involves several key steps:

Activation of Chroman-2-carboxylic Acid: Chroman-2-carboxylic acid is activated using thionyl chloride to form the corresponding acid chloride.

Formation of Amide: The acid chloride is then treated with (S)-phenethylamine, resulting in a mixture of diastereomers. Fractional crystallization from ethanol is used to obtain the desired isomer in high diastereomerical purity.

Reduction to Amine: The amide is reduced using diborane in tetrahydrofuran, yielding the amine.

Catalytic Hydrogenation: The amine undergoes catalytic hydrogenation over palladium-on-charcoal to produce optically pure ®-2-aminomethyl chroman.

Chemical Reactions Analysis

BAY x 3702 undergoes various chemical reactions, including:

Hydrolysis: It is unstable in alkaline medium and undergoes hydrolysis.

Solubility: BAY x 3702 is soluble in water, acetone, and dimethyl sulfoxide.

Scientific Research Applications

Neuroprotective Properties

Repinotan's most significant application lies in its neuroprotective effects, particularly in the context of acute ischemic stroke and traumatic brain injury. It acts by inhibiting glutamate-induced neuronal depolarization, thereby preventing excitotoxicity.

Acute Ischemic Stroke

Repinotan has been evaluated in several clinical trials aimed at assessing its efficacy in reducing brain injury following acute ischemic stroke:

- Phase II Studies : A double-blind, placebo-controlled study involving 240 patients demonstrated that repinotan was well-tolerated at doses of 0.5 to 2.5 mg/day administered intravenously for 72 hours. Although adverse events were comparable to placebo, a trend towards improved outcomes was noted at the 1.25 mg/day dose .

- Animal Studies : In animal models of middle cerebral artery occlusion (MCAO), repinotan significantly reduced infarct volume by up to 97% when administered immediately post-occlusion. Even when treatment was delayed up to five hours after occlusion, it still showed substantial neuroprotective effects .

Respiratory Depression Management

Repinotan has also been investigated for its ability to counteract respiratory depression caused by opioids like morphine. In this context:

- It effectively mitigates respiratory depression while maintaining analgesic effects at higher doses . This dual action makes it a candidate for use in pain management protocols where opioid-induced side effects are a concern.

Potential for Other Applications

Beyond stroke and respiratory depression, repinotan's neuroprotective properties suggest potential applications in other neurological conditions such as Parkinson's disease:

- Parkinson's Disease : Its ability to reduce glutamate-induced excitotoxicity positions repinotan as a potential therapeutic agent for neurodegenerative diseases characterized by excitotoxic damage .

Data Summary Table

| Application | Mechanism | Efficacy Evidence | Notes |

|---|---|---|---|

| Acute Ischemic Stroke | 5-HT1A receptor agonism | Significant reduction in infarct volume | Phase II trials showed good tolerability |

| Respiratory Depression | Counteracts opioid effects | Effective at reducing respiratory depression | Maintains analgesic effects at higher doses |

| Neurodegenerative Diseases | Reduces excitotoxicity | Potential therapeutic role | Further studies needed |

Mechanism of Action

BAY x 3702 exerts its effects primarily through the activation of serotonin 5-HT1A receptors. This activation leads to a reduction in serotonin release in various brain regions, including the dorsal and median raphe nuclei, dorsal hippocampus, and medial prefrontal cortex . The compound’s neuroprotective effects are believed to be mediated through its ability to interfere with ischemia-mediated neuronal cell death .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

8-OH-DPAT

- Binding Affinity: 8-OH-DPAT shows lower 5-HT1A affinity (Ki: 0.98 nM in calf hippocampus) compared to Repinotan (Ki: 0.19 nM) .

- Functional Activity: In rat hippocampal adenylate cyclase assays, 8-OH-DPAT is a full agonist but less potent (IC50: 25.3 nM vs. Repinotan’s 1.9 nM) .

- Selectivity: 8-OH-DPAT exhibits off-target activity at 5-HT7 and dopamine receptors, whereas Repinotan maintains higher selectivity for 5-HT1A, with only moderate affinity for α-adrenergic receptors (Ki: 6–7 nM) .

Ipsapirone

- Binding Affinity: Ipsapirone has lower 5-HT1A affinity (Ki: 2.56 nM) and acts as a partial agonist, contrasting with Repinotan’s full agonism .

- Neuroprotection: While both compounds inhibit apoptosis in neuronal cultures, Repinotan demonstrates superior potency in reducing hypothermia (ED50: 0.25 mg/kg vs. 6.2 mg/kg for ipsapirone in rats) .

Sarizotan (EMD 128130)

- Binding Profile: Sarizotan targets 5-HT1A (IC50: 0.1 nM in humans) and dopamine receptors (D2–D4), whereas Repinotan is more selective for 5-HT1A .

- Clinical Applications: Sarizotan is investigated for dyskinesia and psychosis due to its dual activity, while Repinotan’s development focused on stroke and neurodegeneration .

α-Methylserotonin

- Receptor Specificity: α-Methylserotonin is a 5-HT2 receptor agonist, differing from Repinotan’s 5-HT1A selectivity. It mediates smooth muscle contraction but lacks neuroprotective efficacy in stroke models .

Pharmacological and Clinical Outcomes

| Compound | 5-HT1A Ki (nM) | Functional Activity (IC50/ED50) | Selectivity Issues | Clinical Outcomes |

|---|---|---|---|---|

| Repinotan | 0.19–0.58 | 1.9 nM (adenylate cyclase) | Moderate α-adrenergic/D2 | No benefit in stroke trials |

| 8-OH-DPAT | 0.98 | 25.3 nM (adenylate cyclase) | 5-HT7, dopamine receptors | Preclinical use only |

| Ipsapirone | 2.56 | Partial agonist | 5-HT2C, sigma receptors | Limited clinical success |

| Sarizotan | 0.1–6.5 | N/A | Dopamine D2–D4 | Investigational for dyskinesia |

| α-Methylserotonin | N/A | 5-HT2 agonist | Lymphatic smooth muscle | No neuroprotection data |

Key Differentiators

- Potency: Repinotan’s 5-HT1A affinity and functional potency exceed classical agonists like 8-OH-DPAT and ipsapirone by 10–100-fold .

- Clinical Limitations: Despite preclinical promise, Repinotan failed in Phase IIb trials, highlighting translational challenges absent in compounds like Sarizotan, which target non-overlapping indications .

Biological Activity

Repinotan hydrochloride, also known as BAY x 3702, is a selective full agonist of the serotonin 5-HT1A receptor, primarily investigated for its neuroprotective properties. This compound has shown promise in preclinical studies and early-phase clinical trials for conditions such as acute ischemic stroke and traumatic brain injury. This article explores the biological activity of this compound, detailing its mechanisms of action, pharmacodynamics, pharmacokinetics, and relevant research findings.

Repinotan exerts its biological effects primarily through the activation of 5-HT1A receptors. This receptor activation leads to several downstream effects:

- Hyperpolarization of Neurons : By activating G protein-coupled inwardly rectifying K+ channels, repinotan induces hyperpolarization, which inhibits neuronal firing and reduces glutamate release. This mechanism is crucial for protecting neurons from excitotoxicity associated with conditions like stroke and trauma .

- Inhibition of Apoptosis : Repinotan influences several anti-apoptotic pathways. It activates the phosphatidylinositol 3-kinase (PI-3K) pathway and promotes the expression of Bcl-2, which inhibits caspase-3 activity—an essential mediator of apoptosis. These actions contribute to the neuroprotective effects observed in various animal models .

- Modulation of Neurotrophic Factors : The compound enhances the release of S-100 beta, a glial growth factor that supports neuronal survival and regeneration .

Pharmacodynamics

Repinotan's pharmacodynamic profile indicates its potential efficacy in neuroprotection:

- Neuroprotective Efficacy : In animal studies, repinotan has demonstrated significant reductions in infarct volume following induced ischemic events. For instance, a study noted a 73% reduction in infarct volume when administered shortly after middle cerebral artery occlusion .

- Cognitive Enhancement : In models assessing memory performance, repinotan administration improved outcomes when given early post-lesion, suggesting its role in cognitive function recovery following brain injury .

Pharmacokinetics

The pharmacokinetic properties of repinotan are essential for understanding its therapeutic potential:

- Administration and Distribution : Repinotan is typically administered intravenously, allowing rapid distribution across the blood-brain barrier. Its half-life is approximately one hour, with linear pharmacokinetics observed across a dosage range of 0.1 to 3.0 micrograms/kg/h .

- Dosage Considerations : Optimal dosing appears to be around 1.25 mg/day, with efficacy influenced by factors such as age and blood pressure at the time of treatment .

Case Studies and Clinical Trials

Despite promising preclinical data, clinical trials have shown mixed results:

- Phase II Trials : Repinotan was evaluated in phase II trials for acute ischemic stroke but did not demonstrate sufficient efficacy to warrant further development at that time. Side effects were generally mild, primarily consisting of nausea .

- Animal Models : Numerous studies have validated repinotan's neuroprotective effects in various animal models. For example, it significantly attenuated NMDA-induced excitotoxicity in rat models .

Summary of Research Findings

Q & A

Basic Research Questions

Q. What experimental methodologies are used to determine the receptor selectivity of Repinotan hydrochloride as a 5-HT1A agonist?

Repinotan's selectivity for 5-HT1A receptors is established via competitive radioligand binding assays. For example, studies using tritiated 8-OH-DPAT (a 5-HT1A ligand) in rat and human cortical membranes measure displacement curves to calculate binding affinity (Ki values). Cross-reactivity with other receptors (e.g., dopamine D2) is tested under identical conditions to confirm specificity .

Q. How is the neuroprotective efficacy of this compound validated in preclinical models?

In vivo neuroprotection is assessed using rodent models of cerebral ischemia. Repinotan is administered intravenously post-occlusion, with outcomes measured via histopathology (infarct volume reduction) and behavioral tests (e.g., modified Neurological Severity Scores). Dose-response relationships and time-to-treatment windows are critical parameters .

Q. What analytical techniques are employed to characterize this compound’s purity and stability?

High-performance liquid chromatography (HPLC) with UV detection (λ = 272–279 nm) is standard for quantifying Repinotan in bulk and formulations. Stability studies under varying pH conditions (e.g., pH ≤ 4 for acid stability) and thermal gravimetric analysis (TGA) ensure compliance with ICH guidelines for hygroscopicity and photostability .

Advanced Research Questions

Q. How can researchers address discrepancies in neuroprotective outcomes between preclinical and clinical trials of this compound?

Contradictions may arise from differences in species-specific pharmacokinetics, ischemic injury models (transient vs. permanent occlusion), or clinical trial design (e.g., inclusion of thrombolysis patients). Meta-analyses comparing preclinical dosing (mg/kg in rodents) to human equivalent doses (HED) adjusted via body surface area (BSA) scaling can clarify efficacy thresholds .

Q. What strategies optimize the stereochemical purity of this compound during synthesis?

The key challenge lies in separating diastereomers after condensation of chroman-2-carboxylic acid with (S)-phenethylamine. Fractional crystallization from ethanol achieves >98% diastereomeric purity. Epimerization of the undesired isomer under basic conditions (e.g., NaHCO3) further enhances yield .

Q. How should pharmacokinetic/pharmacodynamic (PK/PD) modeling be designed for Repinotan in acute stroke trials?

Population PK/PD models integrate plasma concentration-time profiles (Cmax, AUC) with dynamic biomarkers (e.g., serotonin levels in CSF). Covariates like blood-brain barrier permeability (logP = 1.2) and protein binding (>90%) are included to predict CNS exposure. Bayesian adaptive trials allow dose adjustments based on real-time PK data .

Q. What in vitro assays best predict in vivo efficacy for Repinotan’s 5-HT1A-mediated effects?

Functional assays measuring cAMP inhibition (via FRET-based sensors) in HEK293 cells expressing human 5-HT1A receptors provide EC50 values. Correlations with in vivo electrophysiology (e.g., dorsal raphe neuron firing rates) validate translational relevance. Discordant results may arise from receptor reserve differences across models .

Q. Methodological Considerations

- Data Analysis : Use two-way ANOVA with post-hoc Tukey tests for multi-group comparisons in neuroprotection studies. For synthesis optimization, design of experiments (DoE) identifies critical factors (e.g., solvent polarity, temperature) affecting yield .

- Ethical Compliance : Adhere to NIH guidelines for preclinical reporting, including ARRIVE criteria for animal studies (e.g., randomization, blinding) .

Properties

IUPAC Name |

2-[4-[[(2R)-3,4-dihydro-2H-chromen-2-yl]methylamino]butyl]-1,1-dioxo-1,2-benzothiazol-3-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O4S.ClH/c24-21-18-8-2-4-10-20(18)28(25,26)23(21)14-6-5-13-22-15-17-12-11-16-7-1-3-9-19(16)27-17;/h1-4,7-10,17,22H,5-6,11-15H2;1H/t17-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGKYREHZJIHPML-UNTBIKODSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2OC1CNCCCCN3C(=O)C4=CC=CC=C4S3(=O)=O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC2=CC=CC=C2O[C@H]1CNCCCCN3C(=O)C4=CC=CC=C4S3(=O)=O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25ClN2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70932465 | |

| Record name | 2-(4-{[(3,4-Dihydro-2H-1-benzopyran-2-yl)methyl]amino}butyl)-1H-1lambda~6~,2-benzothiazole-1,1,3(2H)-trione--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70932465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

437.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144980-77-8 | |

| Record name | 1,2-Benzisothiazol-3(2H)-one, 2-[4-[[[(2R)-3,4-dihydro-2H-1-benzopyran-2-yl]methyl]amino]butyl]-, 1,1-dioxide, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=144980-77-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bay x 3702 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144980778 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(4-{[(3,4-Dihydro-2H-1-benzopyran-2-yl)methyl]amino}butyl)-1H-1lambda~6~,2-benzothiazole-1,1,3(2H)-trione--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70932465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | REPINOTAN HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1KBQ63168A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.